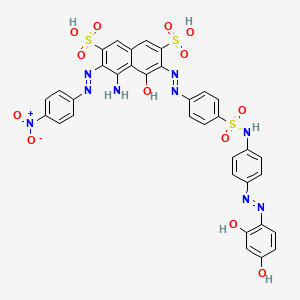![molecular formula C9H11NO3S B14445843 N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide CAS No. 79032-43-2](/img/structure/B14445843.png)
N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide is an organic compound characterized by the presence of a hydroxy group, a methanesulfinyl group, and an acetamide group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative, specifically 4-hydroxyacetophenone.
Sulfoxidation: The methanesulfinyl group is introduced through a sulfoxidation reaction, where a suitable sulfoxidizing agent such as dimethyl sulfoxide (DMSO) is used.
Acetylation: The final step involves the acetylation of the hydroxy group using acetic anhydride or acetyl chloride under basic conditions to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, where the methanesulfinyl group is reduced to a thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Formation of sulfone derivatives
Reduction: Formation of thioether derivatives
Substitution: Formation of halogenated or nitrated phenyl derivatives
科学的研究の応用
N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It can modulate signaling pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
N-[4-Hydroxy-3-(methylthio)phenyl]acetamide: Similar structure but with a methylthio group instead of a methanesulfinyl group.
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide: Similar structure but with a methanesulfonyl group instead of a methanesulfinyl group.
Uniqueness
N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
特性
CAS番号 |
79032-43-2 |
|---|---|
分子式 |
C9H11NO3S |
分子量 |
213.26 g/mol |
IUPAC名 |
N-(4-hydroxy-3-methylsulfinylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO3S/c1-6(11)10-7-3-4-8(12)9(5-7)14(2)13/h3-5,12H,1-2H3,(H,10,11) |
InChIキー |
VZJAYBKNOKZSRA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)O)S(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)



![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)


![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)



